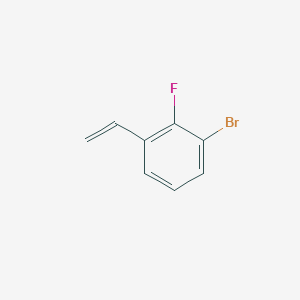

3-Bromo-2-fluorostyrene

Description

Properties

IUPAC Name |

1-bromo-3-ethenyl-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF/c1-2-6-4-3-5-7(9)8(6)10/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTBTBYULZTAGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C(=CC=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of 3-bromo-2-fluorostyrene

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-2-fluorostyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic compound with significant potential as a building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the benzene ring, as well as a vinyl group, makes it a versatile precursor for the synthesis of a wide range of complex molecules. This guide provides a comprehensive technical overview of the , offering insights into the underlying chemical principles and practical experimental guidance.

The presence of multiple reactive sites allows for selective functionalization, making this compound a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. The bromine atom can participate in various cross-coupling reactions, while the vinyl group is amenable to polymerization and other addition reactions. The fluorine atom can influence the electronic properties and metabolic stability of derivative compounds, a desirable feature in drug design.

This document is structured to provide a logical flow from the conceptualization of the synthesis to the detailed characterization of the final product. It is intended to serve as a practical resource for researchers and professionals engaged in the design and execution of synthetic organic chemistry projects.

Synthesis of this compound

Retrosynthetic Analysis

A logical approach to the synthesis of this compound involves the formation of the double bond as the key bond-forming step. The Wittig reaction stands out as a reliable and widely used method for converting aldehydes and ketones into alkenes[1][2]. Therefore, a retrosynthetic analysis points to 3-bromo-2-fluorobenzaldehyde as the immediate precursor.

Caption: Retrosynthetic approach for this compound.

3-Bromo-2-fluorobenzaldehyde is a commercially available starting material, making this synthetic route practical and accessible[3][4][5][6].

The Wittig Reaction: A Powerful Tool for Alkene Synthesis

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene and triphenylphosphine oxide[1][2]. The driving force for this reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide.

The mechanism begins with the deprotonation of a phosphonium salt to form the ylide. This ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of a betaine intermediate, which subsequently cyclizes to an oxaphosphetane. The oxaphosphetane then collapses to yield the alkene and triphenylphosphine oxide.

Experimental Protocols

The following protocols describe the synthesis of this compound from 3-bromo-2-fluorobenzaldehyde using the Wittig reaction.

Method 1: Standard Wittig Reaction

This protocol is adapted from general procedures for Wittig reactions[7][8].

Materials:

-

Methyltriphenylphosphonium bromide

-

Sodium hydride (NaH) or other strong base (e.g., n-butyllithium)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

3-Bromo-2-fluorobenzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane or diethyl ether for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Ylide Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Carefully add sodium hydride (as a 60% dispersion in mineral oil) portion-wise to the suspension. Caution: Hydrogen gas is evolved.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the yellow-orange ylide indicates a successful reaction.

-

Wittig Reaction: Cool the ylide solution back to 0 °C.

-

Dissolve 3-bromo-2-fluorobenzaldehyde in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane or diethyl ether.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

Method 2: Solvent-Free Wittig Reaction

This greener alternative minimizes the use of hazardous solvents[9].

Materials:

-

3-Bromo-2-fluorobenzaldehyde

-

Methyltriphenylphosphonium bromide

-

Potassium phosphate (tribasic) or potassium tert-butoxide

-

Hexanes for extraction

Procedure:

-

In a mortar and pestle, grind together 3-bromo-2-fluorobenzaldehyde, methyltriphenylphosphonium bromide, and potassium phosphate (tribasic) in the appropriate stoichiometric ratios.

-

The reaction is typically initiated by the heat generated from grinding and proceeds at room temperature. The mixture will likely turn into a paste.

-

Allow the reaction to proceed for the recommended time (this may need to be optimized, but typically 15-30 minutes is sufficient for similar reactions).

-

Work-up: Add hexanes to the reaction mixture and stir vigorously to extract the product.

-

Filter the mixture to remove the solid byproducts (triphenylphosphine oxide and excess salts).

-

Wash the solid residue with additional hexanes.

-

Combine the hexane extracts and evaporate the solvent under reduced pressure to obtain the crude product.

Purification of this compound

The crude this compound can be purified by either vacuum distillation or column chromatography.

-

Vacuum Distillation: Substituted styrenes can be sensitive to polymerization at high temperatures. Therefore, vacuum distillation is the preferred method for purification to lower the boiling point and minimize decomposition[10].

-

Column Chromatography: If non-volatile impurities are present, column chromatography on silica gel is an effective purification method. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used[11].

Characterization of this compound

A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized this compound.

| Property | Expected Value |

| Molecular Formula | C₈H₆BrF[12] |

| Molecular Weight | 201.04 g/mol [12] |

| Appearance | Clear, almost colorless liquid[12] |

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the vinyl protons and the aromatic protons.

-

Vinyl Protons: The three vinyl protons will appear as a complex multiplet system (an AMX or ABC system).

-

The proton geminal to the aromatic ring (Hα) will likely be a doublet of doublets.

-

The two terminal protons (Hβ, cis and trans to the aromatic ring) will also be doublets of doublets.

-

The coupling constants will be characteristic of cis, trans, and geminal relationships. Based on data for similar styrenes, the trans coupling is typically the largest (around 17 Hz), the cis coupling is smaller (around 11 Hz), and the geminal coupling is the smallest (around 1-2 Hz)[13][14][15].

-

-

Aromatic Protons: The three aromatic protons will appear as multiplets in the aromatic region (typically 7.0-7.6 ppm). The coupling to the fluorine atom will further split these signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals for the eight carbon atoms in the molecule.

-

Vinyl Carbons: Two signals will be observed for the vinyl carbons, typically in the range of 110-140 ppm.

-

Aromatic Carbons: Six signals will be observed for the aromatic carbons. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JC-F), and the carbons two and three bonds away will show smaller couplings. The carbon attached to the bromine will also be shifted downfield. The chemical shifts can be predicted using additivity rules for substituted benzenes[16].

Mass Spectrometry

The mass spectrum will provide information about the molecular weight and the presence of bromine.

-

Molecular Ion Peak: Due to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the mass spectrum will show two molecular ion peaks of nearly equal intensity: one for [C₈H₆⁷⁹BrF]⁺ and another at two mass units higher for [C₈H₆⁸¹BrF]⁺.

-

Fragmentation: Common fragmentation patterns for styrenes include the loss of the vinyl group and cleavage of the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=C stretching (vinyl): ~1630 cm⁻¹

-

C-H stretching (vinyl): ~3080-3010 cm⁻¹

-

C-H out-of-plane bending (vinyl): ~990 and 910 cm⁻¹

-

C=C stretching (aromatic): ~1600 and 1475 cm⁻¹

-

C-F stretching: ~1250-1000 cm⁻¹

-

C-Br stretching: ~600-500 cm⁻¹

The expected spectral data is summarized in the table below, based on data from similar compounds[13][17][18][19].

| Technique | Expected Features |

| ¹H NMR | Vinyl protons (multiplets, ~5.3-6.8 ppm), Aromatic protons (multiplets, ~7.0-7.6 ppm) |

| ¹³C NMR | Vinyl carbons (~110-140 ppm), Aromatic carbons (~115-140 ppm, with C-F coupling) |

| Mass Spec. | M⁺ and M+2 peaks of nearly equal intensity |

| IR (cm⁻¹) | ~3080 (vinyl C-H), ~1630 (vinyl C=C), ~1600, 1475 (aromatic C=C), ~1250 (C-F), ~600 (C-Br) |

Data Summary and Visualization

Caption: Synthesis and characterization workflow for this compound.

Conclusion

This technical guide has detailed a reliable and accessible synthetic route to this compound via the Wittig reaction of commercially available 3-bromo-2-fluorobenzaldehyde. Both standard and solvent-free protocols have been presented, offering flexibility and a greener chemistry approach. The guide has also provided a comprehensive overview of the analytical techniques required for the thorough characterization of the target compound, including predicted spectroscopic data based on analogous structures.

The versatile nature of this compound makes it a valuable tool for synthetic chemists. The methodologies and characterization data presented herein should serve as a solid foundation for researchers and professionals in the fields of drug discovery, materials science, and agrochemical development, enabling them to confidently synthesize and utilize this important chemical building block in their future endeavors.

References

-

Exploring the Feasibility of Manufacturing 3-Bromo-2-Fluorobenzaldehyde: CAS 149947-15-9. (URL: [Link])

- Supporting Information for a scientific article. (URL: not available)

- Supporting Information for a scientific article. (URL: not available)

- Purification of styrene and its homologues - Google P

-

Preparation of Styrene and Phenylacetylene from Polystyrene - Sciencemadness Discussion Board. (URL: [Link])

-

One-Pot Synthesis of α-Alkyl Styrene Derivatives - PMC - NIH. (URL: [Link])

-

Styrene Purification by Guest-Induced Restructuring of Pillar[10]arene - ACS Publications. (URL: [Link])

- Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google P

- The Wittig Reaction: Synthesis of Alkenes. (URL: not available)

- Process for the preparation of substituted styrenes - Google P

-

Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (URL: [Link])

-

3-Bromostyrene - PubChem. (URL: [Link])

-

Wittig Reaction - Organic Chemistry Portal. (URL: [Link])

- A Solvent Free Wittig Reaction. (URL: not available)

- CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE!. (URL: not available)

- Chem 117 Reference Spectra Spring 2011. (URL: not available)

- 13C NMR Spectroscopy. (URL: not available)

- SUPPORTING INFORMATION - The Royal Society of Chemistry. (URL: not available)

-

3-Bromostyrene - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])

-

2-Bromo-3-chloro-6-fluorostyrene - PubChem. (URL: [Link])

-

3-Bromo-2-fluorobenzonitrile - PubChem. (URL: [Link])

-

3-(Trifluoromethoxy)bromobenzene - NIST WebBook. (URL: [Link])

-

o-Fluorostyrene - PubChem. (URL: [Link])

-

2-Bromostyrene - PubChem. (URL: [Link])

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-Bromo-2-fluorobenzaldehyde (149947-15-9) at Nordmann - nordmann.global [nordmann.global]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. www1.udel.edu [www1.udel.edu]

- 9. community.wvu.edu [community.wvu.edu]

- 10. Sciencemadness Discussion Board - Preparation of Styrene and Phenylacetylene from Polystyrene - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. One-Pot Synthesis of α-Alkyl Styrene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. rsc.org [rsc.org]

- 14. 3-Bromostyrene(2039-86-3) 1H NMR spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

- 17. 3-Bromostyrene | C8H7Br | CID 74870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. o-Fluorostyrene | C8H7F | CID 123056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 2-Bromostyrene | C8H7Br | CID 16264 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of 3-bromo-2-fluorostyrene

An In-Depth Technical Guide to 3-Bromo-2-fluorostyrene: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic compound of significant interest to the scientific community, particularly those in medicinal chemistry, organic synthesis, and materials science. Its unique trifunctional structure—comprising a reactive vinyl group, a bromine atom amenable to cross-coupling, and a fluorine atom that modulates electronic properties—makes it a versatile and valuable building block for creating complex molecular architectures. The strategic placement of the bromine and fluorine atoms on the phenyl ring allows for selective and orthogonal chemical transformations, providing a powerful tool for the synthesis of novel pharmaceutical agents and advanced functional materials.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It consolidates the core , outlines a robust synthetic protocol, explores its chemical reactivity, and discusses its applications, grounding all information in established scientific principles and authoritative sources.

Core Chemical and Physical Properties

The fundamental properties of a chemical reagent are critical for its effective use in experimental design. The following tables summarize the key identifiers and physical characteristics of this compound.

Table 1: Chemical Identifiers and General Data

| Identifier | Value |

| CAS Number | 871223-88-0[1] |

| Chemical Formula | C₈H₆BrF[1] |

| Molecular Weight | 201.04 g/mol [1] |

| IUPAC Name | 1-Bromo-3-ethenyl-2-fluorobenzene[1] |

| Synonyms | 1-Bromo-2-fluoro-3-vinylbenzene[1] |

| Appearance | Clear, almost colorless liquid[1] |

| Typical Purity | ≥95%[1] |

Table 2: Physical Properties

| Property | Value | Notes |

| Boiling Point | No data available | For the related compound 3-bromostyrene, the boiling point is 74 - 75 °C @ 3 mmHg[2]. |

| Melting Point | No data available[2] | --- |

| Density | No data available | For the related compound 3-bromostyrene, the density is 1.4059 g/cm³ at 20 °C[3]. |

| Solubility | Insoluble in water[3] | Expected to be soluble in common organic solvents like diethyl ether, THF, and dichloromethane. |

Stability and Storage

Like many styrene derivatives, this compound is susceptible to polymerization, especially when exposed to heat or light. Commercial preparations are often stabilized with small amounts of inhibitors. For long-term storage, it is recommended to keep the compound refrigerated under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container away from heat and ignition sources.[2][3] The compound is incompatible with strong oxidizing agents and strong acids.[2]

Spectroscopic Characterization Profile

While specific spectral data for this compound is not widely published, its structure allows for a confident prediction of its key spectroscopic features based on data from analogous compounds such as 3-bromostyrene and various fluorostyrenes.[4]

-

¹H NMR: The spectrum is expected to show a complex set of signals. The vinyl group will produce three distinct multiplets in the δ 5.0-7.0 ppm range, corresponding to the geminal, cis, and trans protons, with characteristic coupling constants. The three aromatic protons will appear as multiplets in the δ 7.0-7.5 ppm range, with their splitting patterns influenced by both proton-proton and proton-fluorine couplings.

-

¹³C NMR: The spectrum will display eight distinct signals. Two signals will correspond to the vinyl carbons (approx. δ 115-140 ppm). Six signals will represent the aromatic carbons, with the carbon attached to fluorine showing a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz) and the carbon attached to bromine appearing at approximately δ 110-125 ppm.

-

Infrared (IR) Spectroscopy: Key absorption bands are predicted to include C-H stretching for the aromatic and vinyl groups (~3000-3100 cm⁻¹), C=C stretching for the vinyl group (~1630 cm⁻¹) and the aromatic ring (~1400-1600 cm⁻¹), and strong C-F (~1200-1300 cm⁻¹) and C-Br (~500-600 cm⁻¹) stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in a nearly 1:1 ratio), showing peaks at m/z 200 and 202. Common fragmentation pathways would include the loss of a bromine atom ([M-Br]⁺), followed by subsequent fragmentation of the styrene core.

Synthesis and Purification

The most reliable and common method for synthesizing substituted styrenes is the Wittig reaction, which converts an aldehyde into an alkene. For this compound, the precursor is 3-bromo-2-fluorobenzaldehyde. The following protocol is adapted from established procedures for similar Wittig olefinations.[5][6]

Experimental Protocol: Wittig Olefination

Materials:

-

3-Bromo-2-fluorobenzaldehyde

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Ylide Preparation:

-

In a flame-dried, two-necked round-bottom flask under an inert nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents).

-

Add anhydrous THF to create a suspension.

-

Cool the flask to 0 °C using an ice bath. This is crucial to control the exothermic reaction upon base addition.

-

Slowly add potassium tert-butoxide (1.05 equivalents) portion-wise. Potassium tert-butoxide is a strong, non-nucleophilic base that efficiently deprotonates the phosphonium salt to form the phosphorus ylide without competing side reactions.

-

Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the bright yellow-orange ylide, triphenyl(methylene)phosphorane, indicates a successful reaction.

-

-

Wittig Reaction:

-

Dissolve 3-bromo-2-fluorobenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask.

-

Add the aldehyde solution dropwise via syringe to the stirring ylide suspension at room temperature. The disappearance of the ylide's color signals the progress of the reaction.

-

Stir the reaction mixture at room temperature for 3-4 hours or until TLC analysis indicates complete consumption of the aldehyde.

-

-

Workup and Purification:

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the solvent under reduced pressure. The crude product will contain the desired styrene and triphenylphosphine oxide as a major byproduct.

-

Purify the crude oil via flash column chromatography on silica gel, typically using a hexane or a hexane/ethyl acetate gradient. The non-polar styrene product will elute before the highly polar triphenylphosphine oxide byproduct.

-

-

Characterization:

-

Collect the relevant fractions and remove the solvent in vacuo to yield this compound as a clear, almost colorless liquid. Confirm identity and purity using the spectroscopic methods outlined in Section 2.

-

Synthesis Workflow Diagram

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in its distinct reactive sites, which can be addressed with high selectivity.

Reactions of the Vinyl Group

The electron-rich double bond is a prime site for electrophilic addition and polymerization reactions.

-

Polymerization: Through radical, cationic, or anionic initiation, the vinyl group can undergo polymerization to form poly(this compound). This creates a functional polymer backbone where the bromo-fluoro-phenyl moieties can be further modified, making it a candidate for specialty polymers with tailored refractive indices, thermal stability, or flame-retardant properties.[7][8]

-

Diels-Alder Reaction: The styrene can act as a dienophile in [4+2] cycloaddition reactions, providing a pathway to complex cyclic and bicyclic structures.[9]

Reactions of the Carbon-Bromine Bond

The C-Br bond is the most versatile handle for building molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern pharmaceutical synthesis.

-

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base yields a biaryl compound. This is one of the most robust methods for forming C-C bonds.

-

Heck Coupling: Palladium-catalyzed reaction with an alkene allows for the formation of a new, more substituted alkene at the position of the bromine atom.

-

Stille Coupling: Coupling with an organostannane reagent provides another efficient route to C-C bond formation.

-

Buchwald-Hartwig Amination: Reaction with an amine under palladium catalysis forms a C-N bond, installing an aniline moiety.

-

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium/copper co-catalyst system yields an aryl-alkyne, a valuable structure in many synthetic targets.

Reactivity Map

Applications in Research and Development

Medicinal Chemistry and Drug Development

The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties. Fluorine can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity to improve cell permeability.[10][11]

This compound is an ideal starting material for "fragment-based" drug discovery. The "bromo-fluoro-phenyl" core can be coupled to other molecular fragments via the C-Br bond, while the vinyl group can be retained or further functionalized. This allows for the systematic exploration of chemical space to optimize lead compounds. Its role as a key intermediate enables the synthesis of targeted therapies for conditions ranging from cancer to inflammatory diseases.

Materials Science

In materials science, fluorinated polymers are prized for their unique properties, including high thermal stability, chemical resistance, and low surface energy. As a monomer, this compound can be used to synthesize specialty polymers. The presence of the heavy bromine atom can also impart flame-retardant properties. Furthermore, the aromatic core and potential for creating conjugated systems through cross-coupling make it a building block for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).[12]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions. The following information is derived from safety data sheets for the compound and its close analogs.

-

Hazard Identification:

-

Handling and Personal Protective Equipment (PPE):

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2][13]

-

Avoid breathing vapors or mist.[2]

-

Keep away from heat, sparks, open flames, and other ignition sources.[2][13]

-

Wash hands thoroughly after handling.[2]

-

-

Storage:

-

First-Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[2]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical advice if irritation persists.[2]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

-

Conclusion

This compound is a high-value chemical intermediate whose utility is derived from the synergistic interplay of its three functional groups. Its vinyl moiety allows for polymerization and cycloaddition, while the C-Br bond serves as a robust handle for sophisticated cross-coupling reactions. The fluorine atom fine-tunes the molecule's electronic character, offering benefits crucial to modern drug design and materials science. For researchers aiming to construct novel, complex molecules, this compound provides a reliable and versatile platform for innovation. Proper understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for unlocking its full scientific potential.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 74870, 3-Bromostyrene. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 123056, o-Fluorostyrene. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 67691, 3-Fluorostyrene. [Link]

-

ResearchGate. Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. [Link]

-

Kharas, G., et al. Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. ChemRxiv. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind the Performance: Applications of 3-Bromo-2-fluorobenzotrifluoride. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Role of 3-Bromo-2-fluorobenzotrifluoride in Chemical Innovation. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis. [Link]

-

Beilstein Journal of Organic Chemistry. Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. fishersci.com [fishersci.com]

- 3. 3-Bromostyrene(2039-86-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. o-Fluorostyrene | C8H7F | CID 123056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromostyrene synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. BJOC - Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes [beilstein-journals.org]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

Spectroscopic Characterization of 3-Bromo-2-fluorostyrene: A Technical Guide

Introduction

3-Bromo-2-fluorostyrene is a halogenated aromatic compound with significant potential in organic synthesis, materials science, and as a building block in the development of novel pharmaceutical agents. The precise arrangement of the bromo, fluoro, and vinyl substituents on the benzene ring imparts unique chemical reactivity and physical properties. A thorough understanding of its molecular structure is paramount for its effective application, and this is achieved through the comprehensive analysis of its spectroscopic data.

This technical guide provides an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As a self-validating system, the interpretation of each spectroscopic technique will be cross-referenced with the others to build a cohesive and unambiguous structural assignment. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic fingerprints of this versatile molecule. While experimental data for this specific molecule is not widely published, this guide will provide a robust predictive analysis based on established principles and data from analogous compounds.

Molecular Structure and Key Features

The structure of this compound, with the IUPAC name 1-bromo-2-fluoro-3-vinylbenzene, presents a unique set of spectroscopic challenges and insights. The vinyl group, being electronically active, will influence the aromatic region in the NMR spectra. The presence of both bromine and fluorine will lead to characteristic isotopic patterns in the mass spectrum and distinct couplings in the NMR spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will provide a complete picture of the atomic connectivity and spatial relationships.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to show distinct signals for the vinyl and aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and bromine atoms.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.4-7.2 | m | - | Aromatic-H |

| ~7.1-7.0 | m | - | Aromatic-H |

| ~6.8-6.6 | dd | J = ~17.5, ~11.0 Hz | Vinyl-H (α) |

| ~5.8 | d | J = ~17.5 Hz | Vinyl-H (β, trans) |

| ~5.4 | d | J = ~11.0 Hz | Vinyl-H (β, cis) |

Interpretation: The vinyl protons will present as a characteristic AMX spin system. The α-proton, being adjacent to the aromatic ring, will appear as a doublet of doublets. The two β-protons will be diastereotopic and will appear as distinct doublets, with the trans-coupling constant being significantly larger than the cis-coupling constant. The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct carbon signals. The chemical shifts are influenced by the electronegativity of the attached halogens and the hybridization of the carbon atoms.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~138-135 | Aromatic C-Br |

| ~135-132 | Aromatic C-vinyl |

| ~130-125 | Aromatic CH |

| ~118-115 | Vinyl CH₂ |

| ~115 (d, ²JCF ≈ 20 Hz) | Aromatic C |

Interpretation: The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF). The other aromatic carbons will show smaller carbon-fluorine couplings. The vinyl carbons will be clearly distinguishable from the aromatic carbons.

¹⁹F NMR Spectroscopy

Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique.[1] The chemical shift of the fluorine atom in this compound will be influenced by the electronic environment of the aromatic ring.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -110 to -130 | m |

Interpretation: The fluorine signal is expected to be a multiplet due to coupling with the aromatic protons. The chemical shift is predicted to be in the typical range for an aryl fluoride.[2]

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 3080-3010 | Medium | Vinyl C-H stretch |

| 1630-1600 | Medium | C=C stretch (vinyl) |

| 1580-1450 | Strong | C=C stretch (aromatic) |

| 1250-1100 | Strong | C-F stretch |

| 1000-900 | Strong | =C-H bend (out-of-plane) |

| 700-500 | Strong | C-Br stretch |

Interpretation: The IR spectrum will be characterized by the presence of aromatic and vinyl C-H stretching vibrations above 3000 cm⁻¹. The carbon-carbon double bond stretches for the vinyl and aromatic groups will be visible in the 1630-1450 cm⁻¹ region.[4] The most intense and diagnostic peaks will be the C-F and C-Br stretching vibrations in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern gives clues about the molecular structure.

Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 200/202 | High | [M]⁺ (Molecular ion) |

| 121 | Moderate | [M - Br]⁺ |

| 102 | Moderate | [M - Br - F]⁺ or [M - HBrF]⁺ |

| 76 | High | [C₆H₄]⁺ |

Interpretation: The mass spectrum will show a characteristic molecular ion peak cluster at m/z 200 and 202 with a nearly 1:1 ratio, which is indicative of the presence of a single bromine atom.[5][6] The primary fragmentation pathway is expected to be the loss of the bromine radical to form a stable vinylphenyl cation at m/z 121. Subsequent fragmentation may involve the loss of a fluorine atom or hydrogen fluoride.

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1.0 s, and 16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument at 125 MHz. Use a proton-decoupled sequence with a 45° pulse width, a relaxation delay of 2.0 s, and accumulate 1024 scans.

-

¹⁹F NMR Acquisition: Acquire the spectrum at 470 MHz. Use a proton-decoupled sequence with a 30° pulse width, a relaxation delay of 1.0 s, and 64 scans. Reference the spectrum to an external standard such as CFCl₃.

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a drop of neat liquid this compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

-

Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. Average 16 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.

-

Ionization: Use electron ionization (EI) with a standard energy of 70 eV.

-

Data Acquisition: Scan a mass range of m/z 40-300 to detect the molecular ion and expected fragment ions.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and synergistic approach to the complete structural elucidation of this compound. The predicted data and interpretations presented in this guide offer a robust framework for researchers to confirm the identity and purity of this compound. The unique spectroscopic signatures arising from the interplay of the bromo, fluoro, and vinyl substituents have been detailed, providing a valuable reference for those working with this and related halogenated styrenes.

References

- Reynolds, W. F., et al. (1983). Substituent-induced ¹³C nuclear magnetic resonance chemical shifts for a series of 2-substituted styrenes. Canadian Journal of Chemistry, 61(10), 2367-2374.

- Hamer, G. K., Peat, I. R., & Reynolds, W. F. (1973). Investigations of Substituent Effects by Nuclear Magnetic Resonance Spectroscopy and All-valence Electron Molecular Orbital Calculations. I, 4-Substituted Styrenes. Canadian Journal of Chemistry, 51(6), 897-911.

- Wiley-VCH. (2007).

- Supporting Inform

- The Royal Society of Chemistry. (2018).

-

PubChem. (n.d.). 3-Bromostyrene. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluorostyrene. National Center for Biotechnology Information. Retrieved from [Link]

-

LibreTexts. (2021). Table of Characteristic IR Absorptions. Retrieved from [Link]

- The Royal Society of Chemistry. (2018).

- ChemRxiv. (2022).

- MDPI. (2021). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters.

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Supporting Inform

-

LibreTexts. (2021). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

- Journal of the American Chemical Society. (1989).

-

SpectraBase. (n.d.). 3-Bromostyrene. John Wiley & Sons, Inc. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Bromostyrene. John Wiley & Sons, Inc. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromostyrene. National Center for Biotechnology Information. Retrieved from [Link]

- ChemRxiv. (2022).

- Supporting Inform

- ResearchGate. (2014). Synthesis of para-Substituted Styrenes.

- ResearchGate. (2022).

- Benchchem. (n.d.). Unraveling Fragmentation: A Comparative Guide to the Mass Spectra of 1-Bromo-2-pentyne and its Analogs.

-

PubChem. (n.d.). 4-Bromostyrene. National Center for Biotechnology Information. Retrieved from [Link]

- National Institutes of Health. (2012).

- University of Colorado Boulder. (n.d.).

- ResearchGate. (2013).

Sources

An In-depth Technical Guide to 3-Bromo-2-fluorostyrene (CAS 871223-88-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-fluorostyrene, identified by the CAS number 871223-88-0, is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique trifunctional structure, featuring a vinyl group, a bromine atom, and a fluorine atom on the phenyl ring, offers multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, potential reactivity, and applications of this compound, along with a detailed safety and handling protocol.

It is important to note that while initial explorations considered a potential synthetic relationship with the BRAF inhibitor Dabrafenib (GSK2118436), extensive research has not revealed a direct, documented synthetic pathway utilizing this compound as a precursor. Therefore, this guide will focus exclusively on the properties and potential of this compound as a standalone chemical entity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 871223-88-0 |

| Molecular Formula | C₈H₆BrF |

| Molecular Weight | 201.04 g/mol |

| IUPAC Name | 1-Bromo-3-ethenyl-2-fluorobenzene |

| Synonyms | This compound, 1-Bromo-2-fluoro-3-vinylbenzene |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 74-75 °C at 1.3 kPa[1] |

| Melting Point | Not available |

| Solubility | Soluble in common organic solvents such as THF, diethyl ether, and dichloromethane. Insoluble in water. |

Synthesis of this compound

While specific literature detailing the synthesis of this compound is not abundant, a highly plausible and efficient method is the Wittig reaction, a cornerstone of alkene synthesis in organic chemistry.[2][3][4] This approach utilizes the readily available precursor, 3-bromo-2-fluorobenzaldehyde.[5][6][7][8]

Proposed Synthetic Protocol: Wittig Olefination

The synthesis involves two main stages: the preparation of the phosphonium ylide and the subsequent reaction with the aldehyde.

Materials:

-

3-Bromo-2-fluorobenzaldehyde

-

Methyltriphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Standard glassware for inert atmosphere reactions

Experimental Procedure:

-

Ylide Preparation:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add one equivalent of the strong base (e.g., n-butyllithium solution) dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the orange-red colored ylide indicates a successful reaction.

-

-

Wittig Reaction:

-

Cool the ylide solution back to 0 °C.

-

Dissolve 3-bromo-2-fluorobenzaldehyde in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate gradient) to yield the pure product.

-

Caption: Plausible synthesis of this compound via Wittig reaction.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three key functional groups: the vinyl group, the bromine atom, and the fluorine atom. This trifunctional nature makes it a valuable intermediate for a variety of chemical transformations.

Caption: Potential reaction pathways of this compound.

Reactivity Profile:

-

Vinyl Group: The vinyl group is susceptible to a range of reactions common to alkenes. It can undergo polymerization to form functionalized polystyrenes, which have applications in materials science as specialty polymers with tailored properties such as thermal stability, refractive index, and flame retardancy.[9][10][11][12] Additionally, the double bond can participate in various addition reactions, including halogenation and hydrohalogenation, providing a route to further functionalized ethylbenzene derivatives.[13][14]

-

Bromine Atom: The carbon-bromine bond is a versatile handle for cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings can be employed to introduce a wide variety of substituents at this position, enabling the synthesis of more complex molecular scaffolds.[15] This reactivity is particularly valuable in medicinal chemistry for the construction of novel drug candidates.

-

Fluorine Atom: The fluorine atom significantly influences the electronic properties of the aromatic ring. While generally less reactive than the bromine atom in cross-coupling reactions, it can participate in nucleophilic aromatic substitution (SNAAr) reactions under specific conditions, particularly if activated by electron-withdrawing groups. The presence of fluorine is often desirable in pharmaceutical compounds as it can enhance metabolic stability, binding affinity, and bioavailability.

Potential Applications:

-

Polymer Chemistry: As a functionalized styrene monomer, this compound can be used to synthesize specialty polymers. The resulting polymers would possess unique properties imparted by the bromine and fluorine atoms, such as increased flame retardancy and altered optical and dielectric properties.[9][11][12]

-

Medicinal Chemistry: The trifunctional nature of this molecule makes it an attractive starting material for the synthesis of complex organic molecules with potential biological activity. The ability to selectively functionalize the vinyl and bromo groups allows for the divergent synthesis of compound libraries for drug discovery programs.[16][17][18]

-

Materials Science: The incorporation of this compound into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), could be explored to fine-tune their electronic and photophysical properties.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. The following information is compiled from available safety data sheets and should be strictly adhered to.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Causes skin irritation.[19]

-

Eye Damage/Irritation: Causes serious eye irritation.[19]

-

Respiratory Irritation: May cause respiratory irritation.[19]

Recommended Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[19]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[19]

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[19]

-

Respiratory Protection: If working outside a fume hood or if vapors are generated, use a NIOSH-approved respirator with an organic vapor cartridge.[19]

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling.[19]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[19]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[19]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[19]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its unique combination of a reactive vinyl group and two different halogen atoms on the aromatic ring provides a rich platform for the development of novel polymers, functional materials, and complex organic molecules for pharmaceutical applications. While its synthesis is not widely reported, a plausible route via the Wittig reaction of the corresponding aldehyde is proposed. Due to its hazardous nature, strict adherence to safety protocols is essential when handling this compound. Further exploration of the reactivity and applications of this compound is warranted to fully unlock its potential in various scientific disciplines.

References

-

Structure-toxicity relationship study of para-halogenated styrene analogues in CYP2E1 transgenic cells. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Functionalized Polystyrene and Polystyrene-Containing Material Platforms for Various Applications. (n.d.). ResearchGate. Retrieved from [Link]

-

Enhanced Reactivity for the Wagner-Jauregg Reaction Under Aqueous Conditions. (2025). ACS Publications. Retrieved from [Link]

-

Exploring the Feasibility of Manufacturing 3-Bromo-2-Fluorobenzaldehyde: CAS 149947-15-9. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

-

Synthesis of Cross-linked Ionic Poly(styrenes) and their Application as Catalysts for the Synthesis of Carbonates from CO2 and Epoxides. (2017). National Institutes of Health. Retrieved from [Link]

-

Functionalization based on styrenes. (a) Typical representative... (n.d.). ResearchGate. Retrieved from [Link]

-

Copper-Catalyzed One-Pot Functionalization of Styrenes: Application toward Pharmaceutically Relevant Phenylethylamine Triazole Scaffolds. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Kinetics and mechanism of bromination of styrenes. (n.d.). Canadian Science Publishing. Retrieved from [Link]

- Synthetic method of 3-bromo-4-fluorobenzaldehyde. (n.d.). Google Patents.

-

Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]

-

Synthesis of Halogen Bond Donor Site-Introduced Functional Monomers via Wittig Reaction of Perfluorohalogenated Benzaldehydes. (n.d.). ChemRxiv. Retrieved from [Link]

-

Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Functionalized polymers: synthesis and properties. (n.d.). Beilstein Journals. Retrieved from [Link]

-

Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. (n.d.). 3M. Retrieved from [Link]

-

Wittig Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis of an Alkene via the Wittig Reaction. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]

-

Functionalized Polymers: Synthesis, Characterization and Applications. (n.d.). Routledge. Retrieved from [Link]

-

Halogenation Reactions. (n.d.). Mettler Toledo. Retrieved from [Link]

- Hydrohalogenation of styrene compounds. (n.d.). Google Patents.

-

Synthesis of functionalized styrenes via palladium-catalyzed coupling of aryl bromides with vinyl tin reagents. (n.d.). ACS Publications. Retrieved from [Link]

-

Special Issue : C–H Functionalization Chemistry: Applications in Drug Synthesis. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 3-Bromo-2-fluorobenzaldehyde (149947-15-9) at Nordmann - nordmann.global [nordmann.global]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Cross-linked Ionic Poly(styrenes) and their Application as Catalysts for the Synthesis of Carbonates from CO2 and Epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BJOC - Functionalized polymers: synthesis and properties [beilstein-journals.org]

- 12. routledge.com [routledge.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. US2906781A - Hydrohalogenation of styrene compounds - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Copper-Catalyzed One-Pot Functionalization of Styrenes: Application toward Pharmaceutically Relevant Phenylethylamine Triazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmaceuticals | Special Issue : C–H Functionalization Chemistry: Applications in Drug Synthesis [mdpi.com]

- 18. lifechemicals.com [lifechemicals.com]

- 19. biosynth.com [biosynth.com]

Literature Review on the Synthesis of 3-Bromo-2-fluorostyrene: Routes, Mechanisms, and Practical Considerations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-fluorostyrene is a valuable substituted styrene monomer and a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique trifunctional substitution pattern—a vinyl group for polymerization and further functionalization, a bromine atom for cross-coupling reactions, and a fluorine atom to modulate electronic and physiological properties—makes it a highly strategic intermediate.[2] This technical guide provides a comprehensive review of the primary synthetic routes to this compound, designed for professionals in chemical research and drug development. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate method for their specific application.

Introduction: The Strategic Importance of this compound

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. This compound (C₈H₆BrF) serves as an ideal scaffold for introducing a 3-bromo-2-fluorophenyl moiety into larger molecular architectures. The vinyl group allows for a range of transformations, including polymerization and hydrofunctionalization, while the bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the efficient construction of complex carbon-carbon and carbon-heteroatom bonds.[3]

This guide focuses on the most prevalent and practical methods for its synthesis, primarily revolving around the olefination of its corresponding aldehyde, 3-bromo-2-fluorobenzaldehyde.

The Central Precursor: 3-Bromo-2-fluorobenzaldehyde

Nearly all efficient syntheses of this compound commence with 3-bromo-2-fluorobenzaldehyde (CAS No. 149947-15-9). This aromatic aldehyde is a commercially available, pale yellow solid that serves as a versatile intermediate for a wide array of active pharmaceutical ingredients (APIs).[4][5] Its role as a foundational building block in the development of anti-cancer drugs, anti-inflammatory agents, and novel polymers underscores its importance in both pharmaceutical and materials science research.[4][6] Given its commercial availability, this guide will focus on its conversion to the target styrene.

| Property | Value |

| Chemical Formula | C₇H₄BrFO |

| Molecular Weight | 203.01 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 43-46 °C |

| CAS Number | 149947-15-9 |

| Table 1: Physicochemical Properties of 3-Bromo-2-fluorobenzaldehyde.[5][7] |

Primary Synthesis Route: The Wittig Reaction

The Wittig reaction is arguably the most direct and widely employed method for the synthesis of alkenes from aldehydes and ketones.[8] It involves the reaction of a phosphorus ylide (the Wittig reagent) with a carbonyl compound, leading to the formation of an alkene and triphenylphosphine oxide. The strong P=O bond formed provides the thermodynamic driving force for the reaction.[9]

Mechanism and Rationale

The synthesis of this compound via the Wittig reaction proceeds in two main stages:

-

Ylide Formation: A phosphonium salt, typically methyltriphenylphosphonium bromide or iodide, is deprotonated by a strong base to form the corresponding ylide, methylenetriphenylphosphorane. The choice of base is critical; strong bases like n-butyllithium or sodium amide are common, but for substrates sensitive to such harsh conditions, milder bases like potassium tert-butoxide or even potassium carbonate can be effective.[8][10][11]

-

Olefination: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of 3-bromo-2-fluorobenzaldehyde. This forms a betaine intermediate, which collapses to a four-membered oxaphosphetane ring. This unstable intermediate rapidly fragments to yield the desired this compound and the highly stable triphenylphosphine oxide byproduct.[9][12]

Caption: General workflow of the Wittig olefination pathway.

Experimental Protocol: Wittig Olefination

The following protocol is adapted from general procedures for the synthesis of substituted styrenes from benzaldehydes.[10][11]

Materials:

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide

-

3-Bromo-2-fluorobenzaldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath. Add potassium tert-butoxide (1.1 equivalents) portion-wise while stirring.

-

Remove the ice bath, allow the mixture to warm to room temperature, and stir for 1 hour. The formation of a characteristic yellow-orange ylide color indicates success.

-

Wittig Reaction: Dissolve 3-bromo-2-fluorobenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring by TLC until the aldehyde is consumed.

-

Work-up and Purification: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide.

-

Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.[13]

Alternative Route: Decarboxylation of 3-Bromo-2-fluorocinnamic Acid

An alternative, two-step approach involves the synthesis of 3-bromo-2-fluorocinnamic acid followed by its decarboxylation. This route can be advantageous if the direct olefination proves low-yielding or if purification from triphenylphosphine oxide is problematic.

Step 1: Synthesis of 3-Bromo-2-fluorocinnamic Acid

This intermediate is typically prepared via a Knoevenagel condensation between 3-bromo-2-fluorobenzaldehyde and malonic acid, using a base catalyst such as piperidine or pyridine.[14][15]

Caption: Synthesis of the cinnamic acid intermediate.

Step 2: Decarboxylation

The conversion of cinnamic acids to styrenes can be achieved through thermal or catalyzed decarboxylation.[16] Heating the cinnamic acid, often in the presence of a copper salt (e.g., copper(I) oxide or copper powder) in a high-boiling solvent like quinoline, facilitates the elimination of carbon dioxide to form the vinyl group.[17] Chemoenzymatic methods using peroxidases have also been reported for similar transformations, offering a greener alternative.[18]

Rationale: This method avoids the stoichiometric formation of the high-molecular-weight triphenylphosphine oxide byproduct, potentially simplifying purification. However, it adds an extra synthetic step, and the high temperatures or expensive catalysts required for decarboxylation can be a drawback.[17]

Other Potential Synthetic Strategies

While the Wittig reaction is the most common, other modern organic reactions could theoretically be employed.

-

Heck Reaction: A Mizoroki-Heck reaction could couple 1-bromo-2-fluoro-3-iodobenzene with ethylene gas using a palladium catalyst.[3][19] However, handling ethylene gas in a laboratory setting can be cumbersome, and controlling regioselectivity with multiple halogen substituents can be challenging.

-

Grignard Reaction: The addition of vinylmagnesium bromide to 3-bromo-2-fluorobenzaldehyde would produce the corresponding allylic alcohol.[20][21] A subsequent acid-catalyzed dehydration step would be required to form the styrene. This two-step process often faces challenges with side reactions and may not be as direct or high-yielding as the Wittig olefination.

Comparative Analysis of Synthesis Routes

| Route | Precursors | Key Reagents | Pros | Cons |

| Wittig Reaction | 3-Bromo-2-fluorobenzaldehyde, Methyltriphenylphosphonium halide | Strong base (e.g., n-BuLi, K-OtBu) | Direct, reliable, generally good yields.[8] | Stoichiometric triphenylphosphine oxide byproduct complicates purification.[9] |

| Decarboxylation | 3-Bromo-2-fluorobenzaldehyde, Malonic acid | Piperidine, Copper catalyst, Quinoline | Avoids phosphine oxide byproduct.[18] | Two-step process, often requires harsh thermal conditions for decarboxylation.[17] |

| Heck Reaction | 1-Bromo-2-fluoro-3-iodobenzene, Ethylene | Palladium catalyst, Base | High atom economy. | Requires gaseous reagent (ethylene), potential regioselectivity issues.[19] |

| Grignard + Dehydration | 3-Bromo-2-fluorobenzaldehyde, Vinyl bromide | Magnesium, Acid catalyst | Uses common and inexpensive reagents.[20] | Two-step process, risk of side reactions during dehydration. |

Table 2: Comparison of primary synthesis routes for this compound.

Conclusion

For the laboratory-scale synthesis of this compound, the Wittig reaction remains the most practical and well-established method. Its directness and reliability often outweigh the challenges associated with the removal of the triphenylphosphine oxide byproduct, which can be effectively managed with careful chromatography. The key to a successful synthesis lies in the anhydrous preparation of the phosphorus ylide and controlled addition of the 3-bromo-2-fluorobenzaldehyde precursor. For industrial-scale applications where byproduct management is more critical, investigation into a catalyzed decarboxylation route from 3-bromo-2-fluorocinnamic acid may be warranted. As a versatile building block, the efficient and reliable synthesis of this compound is a critical enabling step for innovation in drug discovery and materials science.

References

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Feasibility of Manufacturing 3-Bromo-2-Fluorobenzaldehyde: CAS 149947-15-9. Retrieved from [Link]

- Google Patents. (2019). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

Labflow. (n.d.). Lab 3 - The Wittig Reaction. Retrieved from [Link]

-

MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Chemoenzymatic Hunsdiecker-Type Decarboxylative Bromination of Cinnamic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Heck reaction – Knowledge and References. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

University of Evansville. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE from 1-bromo-3-chloropropane and allylmagnesium bromide. Retrieved from [Link]

-

Beyond Benign. (n.d.). Wittig Reaction. Retrieved from [Link]

-

ResearchGate. (2011). The Heck Reaction of Protected Hydroxychromones: on route to Natural Products. Retrieved from [Link]

-

Journal of the Chemical Society C: Organic. (1969). Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. Retrieved from [Link]

-

Cambridge Open Engage. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

-

National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF SYMMETRICAL trans-STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH VINYLTRIETHOXYSILANE. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind the Performance: Applications of 3-Bromo-2-fluorobenzotrifluoride. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Role of 3-Bromo-2-fluorobenzotrifluoride in Specialty Chemical Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Role of 3-Bromo-2-fluorobenzotrifluoride in Chemical Innovation. Retrieved from [Link]

- Google Patents. (2014). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.

- Google Patents. (2010). WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.

-

ResearchGate. (2017). Stereoselective Synthesis of 1-Bromo-1-fluorostyrenes. Retrieved from [Link]

-

ResearchGate. (2016). The Acid-Catalyzed Decarboxylation of Cinnamic Acids. Retrieved from [Link]

- Google Patents. (1983). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.

- Google Patents. (2014). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-Bromo-2-fluorobenzaldehyde (149947-15-9) at Nordmann - nordmann.global [nordmann.global]

- 6. nbinno.com [nbinno.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. benchchem.com [benchchem.com]

- 11. 3-Bromostyrene synthesis - chemicalbook [chemicalbook.com]

- 12. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 13. This compound | CymitQuimica [cymitquimica.com]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Decarboxylation [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. Chemoenzymatic Hunsdiecker-Type Decarboxylative Bromination of Cinnamic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 3-Bromo-2-Fluorostyrene: Commercial Availability, Purity Assessment, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-fluorostyrene is a halogenated styrene derivative of significant interest in the fields of medicinal chemistry, polymer science, and materials research. Its unique electronic properties, conferred by the presence of both bromine and fluorine atoms on the aromatic ring, make it a valuable building block for the synthesis of novel pharmaceutical intermediates, functionalized polymers, and advanced materials. The precise control over the purity of this reagent is paramount for the success and reproducibility of these applications. This in-depth technical guide provides a comprehensive overview of the commercial landscape for this compound, detailed methodologies for its purity assessment, and an exploration of its likely synthetic pathway and potential impurities.

Commercial Availability and Purity Specifications

This compound is readily available from several reputable chemical suppliers. A survey of prominent vendors indicates a standard commercial purity of 95%. While this level of purity is suitable for many applications, researchers requiring higher purity material for sensitive assays or polymerization studies should consider purification prior to use.

| Supplier | Stated Purity | CAS Number |

| Apollo Scientific | 95% | 871223-88-0 |

| CymitQuimica | 95% | 871223-88-0 |

Table 1: Commercial Suppliers and Stated Purity of this compound [1][2]

It is crucial for researchers to obtain and scrutinize the Certificate of Analysis (CoA) for each batch of this compound to understand the impurity profile and the analytical methods used for its determination.

Plausible Synthetic Route and Potential Impurities

The most probable industrial synthesis of this compound involves a Wittig reaction, a widely used and robust method for alkene synthesis from aldehydes or ketones.[3][4][5][6] The readily available precursor, 3-bromo-2-fluorobenzaldehyde, serves as the starting material for this transformation.[2][7][8][9][10][11]

Figure 1: Plausible synthetic route for this compound via the Wittig reaction and potential points of impurity introduction.

The primary impurities that can be anticipated from this synthetic route include:

-

Unreacted Starting Material: Incomplete conversion will lead to the presence of residual 3-bromo-2-fluorobenzaldehyde in the final product.

-

Wittig Reaction Byproduct: A stoichiometric amount of triphenylphosphine oxide is generated during the reaction. While typically removed during workup and purification, trace amounts may persist.

-

Solvent Residues: The solvents used in the reaction and purification steps (e.g., tetrahydrofuran, diethyl ether, hexanes, ethyl acetate) can be present in the final product if not completely removed.

-

Side-Reaction Products: Decomposition of the Wittig reagent or other side reactions can lead to the formation of minor impurities.

Comprehensive Purity Analysis

A multi-technique approach is recommended for the comprehensive purity assessment of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly employed methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Determination

GC-MS is an ideal technique for separating volatile and semi-volatile compounds, making it well-suited for the analysis of styrene derivatives. It provides both quantitative information about the purity of the main component and qualitative identification of impurities.

Figure 2: A typical workflow for the purity analysis of this compound by GC-MS.

Experimental Protocol: GC-MS Purity Analysis

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a suitable solvent such as dichloromethane or ethyl acetate.

-

Prepare a stock solution of an internal standard (e.g., dodecane) of a known concentration in the same solvent.

-

Prepare a series of calibration standards containing known concentrations of this compound and a fixed concentration of the internal standard.

-

Prepare the sample for analysis by adding a known amount of the internal standard stock solution.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: A non-polar capillary column, such as an Agilent HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

-

Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-400 amu.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

-

Data Analysis:

-

Integrate the peak areas of this compound and the internal standard in the chromatograms of the calibration standards and the sample.

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

-

Determine the concentration of this compound in the sample using the calibration curve.

-

Calculate the purity of the sample as a percentage.

-

Identify any impurity peaks by comparing their mass spectra with a commercial mass spectral library (e.g., NIST).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

NMR spectroscopy is an indispensable tool for the structural elucidation and purity determination of organic compounds. Both ¹H and ¹⁹F NMR are particularly informative for this compound.

¹H NMR Spectroscopy: The proton NMR spectrum will confirm the presence of the vinyl group and the aromatic protons, and their coupling patterns will be consistent with the substitution pattern on the benzene ring.